2-Amino-1-(2-(tert-butyl)phenyl)ethanone hydrochloride
Description
2-Amino-1-(2-(tert-butyl)phenyl)ethanone hydrochloride is an aminoacetophenone derivative characterized by a tert-butyl group at the ortho position of the phenyl ring and an aminoethyl ketone moiety. Such compounds are typically synthesized via Boc protection/deprotection routes (as seen in ) or reductive amination .
Properties
IUPAC Name |
2-amino-1-(2-tert-butylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2,3)10-7-5-4-6-9(10)11(14)8-13;/h4-7H,8,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMOCEWALRPOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been studied for its potential as a precursor in the synthesis of optically active derivatives that exhibit significant pharmacological activities. For example, derivatives of 2-amino-1-phenylethanol have been reported to act on adrenergic receptors, which are crucial in managing conditions like hypertension and asthma. These compounds, including 2-amino-1-(2-(tert-butyl)phenyl)ethanone hydrochloride, are noted for their sympathomimetic effects, which can lead to vascular constriction and reduced mucus secretion in nasal passages, making them valuable in developing new therapeutic agents for respiratory conditions .
Synthesis of Active Derivatives
The synthesis of optically active 2-amino-1-phenylethanol derivatives from this compound has been explored extensively. These derivatives are recognized for their anti-obesity and anti-diabetic properties, particularly acting as selective p3-adrenergic receptor agonists with minimal side effects . This selectivity is crucial for reducing adverse reactions commonly associated with other sympathomimetic drugs.
Antimalarial Research
Case Study: Antimalarial Activity
A significant study highlighted the antimalarial potential of compounds related to this compound. In a screening of over 250,000 compounds, several analogs demonstrated substantial efficacy against Plasmodium berghei in infected mice. The compounds exhibited a reduction in parasitemia and showed favorable pharmacokinetic profiles, including rapid absorption and high blood exposure, indicating their potential as therapeutic agents against malaria .
| Compound | Efficacy (%) | IC50 (µM) | Absorption Rate |
|---|---|---|---|
| Compound 6 | 64 | High | Fast |
| Compound 7 | 76 | High | Fast |
Cytotoxic Activity
Research on Cancer Treatment
Recent investigations into the cytotoxic effects of related compounds have shown promising results against cancer cell lines. For instance, a series of derivatives derived from the core structure of this compound demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231). Notably, certain derivatives were found to be more potent than standard chemotherapeutic agents like cisplatin, suggesting their potential as novel anticancer therapies .
Toxicology Studies
Safety Profile Assessment
In evaluating the safety profile of compounds derived from this compound, preliminary toxicity assessments were conducted on various mammalian cell lines. The results indicated a low risk of cytotoxicity across different concentrations, which is essential for further development into therapeutic agents .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action involves:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways: Modulating biochemical pathways related to cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Structural and Molecular Properties
Biological Activity
2-Amino-1-(2-(tert-butyl)phenyl)ethanone hydrochloride, with the molecular formula C12H17ClN2O and a molecular weight of approximately 230.73 g/mol, is a compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
Research indicates that this compound exhibits several significant biological activities:
- Antidepressant Properties : The compound has shown promise as an antidepressant in various studies, suggesting its potential role in treating mood disorders.
- Antimalarial Activity : A case study highlighted its effectiveness against Plasmodium berghei in infected mice, demonstrating a reduction in parasitemia by 64% to 76% upon administration .
- Antitumor Activity : Related compounds have been studied for their cytotoxic effects on human cancer cell lines, indicating potential antitumor properties .
Structure-Activity Relationships (SAR)
The unique structure of this compound contributes to its biological activity. The presence of both an amino group and a ketone moiety allows for specific interactions with biological targets.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Aminoacetophenone | C8H9NO | Antidepressant | Simpler structure; less bulky |
| (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethanol | C16H27NO | Potential neuroprotective effects | Contains additional hydroxyl group |
| 4-(tert-butyl)phenethylamine | C12H17N | Stimulant effects | Lacks ketone functionality |
| 4-Aminoacetophenone | C8H9N | Antimicrobial properties | Different substituent on aromatic ring |
This table illustrates how the structural features of this compound differentiate it from other compounds, potentially enhancing its therapeutic applications.
Case Studies and Research Findings
- Antimalarial Screening : In an extensive screening campaign involving 250,000 compounds, two related compounds with an amino-phenyl-ethanol core similar to mefloquine were identified. These compounds significantly reduced parasitemia in infected mice and demonstrated favorable pharmacokinetic properties such as good solubility and low intrinsic clearance .
- Cytotoxicity Studies : A systematic study on structurally related compounds revealed that certain derivatives exhibited potent cytotoxicity against solid tumors. The introduction of specific substituents was crucial for enhancing antitumor activity, providing insights into the SAR of these compounds .
- Antibacterial Activity : Research on similar compounds indicated their potential as antibiofilm agents against Escherichia coli, suggesting that modifications to the amino group can lead to enhanced antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
